molecular formula C6H9NO B13451940 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one

5-Methyl-2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B13451940
M. Wt: 111.14 g/mol
InChI Key: JNOVNENTYJMTNA-UHFFFAOYSA-N
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Description

5-Methyl-2-azabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through numerous transformations . For instance, the intramolecular chloride displacement reaction, when subjected to potassium tert-butoxide at 65°C, yields the protected azabicyclo[2.1.1]hexane .

Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry for [2 + 2] cycloaddition is promising for scalable production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one stands out due to its methyl substitution, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for developing new pharmaceuticals and bio-active molecules .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-methyl-2-azabicyclo[2.1.1]hexan-3-one

InChI

InChI=1S/C6H9NO/c1-3-4-2-5(3)7-6(4)8/h3-5H,2H2,1H3,(H,7,8)

InChI Key

JNOVNENTYJMTNA-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC1NC2=O

Origin of Product

United States

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